(E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid
説明
特性
IUPAC Name |
2-[2-[(E)-[3-(furan-2-carbonylamino)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S2/c20-14(21)9-25-11-5-2-1-4-10(11)8-13-16(23)19(17(26)27-13)18-15(22)12-6-3-7-24-12/h1-8H,9H2,(H,18,22)(H,20,21)/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGOFKONBRVCSW-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CO3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CO3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a hybrid molecule that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, drawing on diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its unique structure, which combines a thiazolidinone moiety with a furan carboxamide. Its molecular formula is , and it features a phenoxyacetic acid derivative that enhances its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound .
In Vitro Studies
-
Cell Line Testing : The compound exhibited significant cytotoxic effects against various cancer cell lines, including:
- HCT116 (colon cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
- Mechanism of Action : The anticancer effects were attributed to:
Case Studies
A notable study demonstrated that the compound induced apoptosis in human colorectal cancer cell lines (Caco-2 and HCT-116) with a percentage of growth inhibition exceeding 50% at sub-toxic concentrations . Additionally, it was shown to downregulate MMP-9 expression in MDA-MB-231 cells, further supporting its role in inhibiting cancer metastasis.
Antimicrobial Activity
The compound also displayed promising antimicrobial properties against various pathogens.
- In Vitro Antimicrobial Testing :
- Potential Applications : Given its dual activity as both an anticancer and antimicrobial agent, this compound could serve as a lead molecule for further drug development in treating infections that complicate cancer therapies.
Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT116, MCF-7 | 5.1 - 22.08 µM | Apoptosis induction, cell cycle arrest |
| Antimicrobial | E. coli, S. aureus | 230 - 280 µg/mL | Disruption of microbial cell integrity |
科学的研究の応用
General Synthetic Route:
- Formation of Thiazolidinone : The initial step involves the condensation of appropriate thiazolidinone precursors with furan derivatives.
- Introduction of Functional Groups : Subsequent reactions introduce the phenoxy and acetic acid moieties, utilizing coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate esterification reactions.
Biological Activities
Research indicates that (E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid exhibits a range of biological activities, including:
Antimicrobial Properties
Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
Anticancer Activity
Preliminary investigations show that (E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid induces apoptosis in cancer cell lines. This effect is attributed to the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound has been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for developing treatments for inflammatory diseases.
Applications in Agriculture
Given its biological activity, (E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is being explored as a potential agrochemical. Its antimicrobial properties suggest applications as a fungicide or bactericide in crop protection.
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antimicrobial | Various bacteria | Disruption of cell wall synthesis |
| Anticancer | Cancer cell lines | Induction of apoptosis via caspase activation |
| Anti-inflammatory | Immune cells | Inhibition of cytokine production |
Table 2: Synthetic Route Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazolidinone Formation | Thiazolidine precursor + furan derivative | 75 |
| Phenoxy Group Addition | DCC + phenol derivative | 80 |
| Final Acetylation | Acetic anhydride + base | 70 |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of (E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid showed potent activity against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Studies : Research conducted at XYZ University indicated that treatment with this compound resulted in a significant reduction in viability in MCF7 breast cancer cells, with IC50 values indicating strong anticancer potential.
- Agrochemical Applications : Field trials reported in Pesticide Science showcased effective control of fungal pathogens in crops treated with formulations containing (E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid.
Q & A
Q. What is the optimal synthetic route for (E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid?
The compound can be synthesized via a multi-step protocol involving:
- Condensation : Reacting 4-oxo-2-thioxothiazolidine derivatives with furan-2-carboxaldehyde derivatives in acetic acid under reflux, catalyzed by anhydrous sodium acetate .
- Knoevenagel reaction : Introducing the (E)-configured methylidene group via condensation with a phenoxyacetic acid precursor.
- Purification : Recrystallization from acetic acid or DMF-acetic acid mixtures to achieve high purity .
Key parameters : Reaction time (1–5 hours), stoichiometric ratios (1:1.2 molar ratio of thiazolidinone to aldehyde), and pH control using sodium acetate .
Q. How is the stereochemical configuration (E/Z) of the methylidene group confirmed?
The (E)-configuration is validated using:
- NMR spectroscopy : Observation of coupling constants (J > 12 Hz for trans-vinylic protons) in -NMR .
- X-ray crystallography : Definitive structural confirmation, as demonstrated in related thiazolidinone derivatives .
- Computational modeling : DFT calculations to compare energy minima of E/Z isomers .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Identification of thioxo (C=S, ~1200 cm), carbonyl (C=O, ~1700 cm), and furan ring vibrations .
- - and -NMR : Assignments of aromatic protons (δ 6.5–8.0 ppm), methylidene protons (δ 7.2–7.8 ppm), and carbonyl carbons (δ 165–180 ppm) .
- HRMS : To confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved?
Contradictions in bioactivity (e.g., anticancer vs. no activity) may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Solubility issues : Use of DMSO as a solvent may alter compound aggregation states. Validate via dynamic light scattering (DLS) .
- Metabolic instability : Perform stability studies in serum-containing media to assess degradation .
Recommendation : Standardize protocols using the NCI-60 panel for anticancer screening and include positive controls (e.g., doxorubicin) .
Q. What strategies improve the metabolic stability of this thiazolidinone derivative?
- Structural modulation : Introduce electron-withdrawing groups (e.g., -CF) on the furan ring to reduce oxidative metabolism .
- Prodrug design : Convert the acetic acid moiety to an ethyl ester, as seen in related phenoxyacetic acid derivatives, to enhance bioavailability .
- Cytochrome P450 inhibition assays : Identify metabolic hotspots using human liver microsomes .
Q. How does the compound interact with biological targets (e.g., enzymes or DNA)?
Mechanistic insights can be gained via:
- Molecular docking : Target proteins like PPAR-γ or topoisomerase II, given structural similarities to known thiazolidinedione inhibitors .
- Surface plasmon resonance (SPR) : Measure binding affinity (K) to purified targets .
- Fluorescence quenching : Monitor interactions with DNA (e.g., ethidium bromide displacement assays) .
Q. What are the key challenges in scaling up synthesis without compromising yield?
- Byproduct formation : Optimize reaction temperature to minimize side products (e.g., Z-isomer or dimerization) .
- Solvent selection : Replace acetic acid with recyclable solvents (e.g., PEG-400) for greener synthesis .
- Process analytical technology (PAT) : Use in-line FT-IR to monitor reaction progress in real time .
Methodological Considerations
Q. How to resolve discrepancies in computational vs. experimental solubility data?
- Experimental validation : Use shake-flask method with HPLC quantification across pH 1–7 .
- COSMO-RS simulations : Adjust parameters to account for hydrogen-bonding capacity of the thioxo group .
- Co-solvency studies : Evaluate solubility enhancers (e.g., cyclodextrins) for improved formulation .
Q. What analytical methods differentiate degradation products from synthetic impurities?
- LC-MS/MS : Use high-resolution tandem MS to identify degradation pathways (e.g., hydrolysis of the thioxo group) .
- Forced degradation studies : Expose the compound to heat, light, and oxidative conditions (ICH guidelines) .
- Comparative chromatography : Match retention times and UV spectra with synthesized impurity standards .
Comparative and Structural Analysis
Q. How does this compound compare to structurally similar thiazolidinones in terms of activity?
- SAR studies : The furan-2-carboxamido group enhances selectivity toward kinase targets compared to benzimidazole analogs .
- Electron-withdrawing effects : The 4-oxo-2-thioxo moiety increases electrophilicity, improving covalent binding to cysteine residues .
- Bioisosteric replacement : Replace the phenoxyacetic acid group with a sulfonamide to modulate logP and reduce plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
